(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine
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Overview
Description
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and an isopropyl-amine group attached to the 3rd position via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 3-pyridinemethanol to obtain (6-Bromo-pyridin-3-yl)methanol, which is then subjected to reductive amination with isopropylamine under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of de-brominated pyridine derivatives.
Scientific Research Applications
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl-amine group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-pyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of an isopropyl-amine group.
(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amine: Similar structure but with a cyclopropyl-amine group instead of an isopropyl-amine group.
Uniqueness
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine is unique due to its specific substitution pattern and the presence of the isopropyl-amine group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(6-bromopyridin-3-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)11-5-8-3-4-9(10)12-6-8/h3-4,6-7,11H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEKUJFBABSCRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693757 |
Source
|
Record name | N-[(6-Bromopyridin-3-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-04-1 |
Source
|
Record name | N-[(6-Bromopyridin-3-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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